![molecular formula C30H30BrNO5 B12631496 8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepine-5,11-diol CAS No. 946534-31-2](/img/structure/B12631496.png)
8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepine-5,11-diol
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Overview
Description
The compound 8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepine-5,11-diol is a complex polycyclic molecule featuring a fused benzopyrano-benzoxepine core. Key structural elements include:
- A 3-bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl substituent at position 6.
- 5,11-diol groups on the benzoxepine ring, which may influence hydrogen bonding and solubility.
- A rigid tricyclic scaffold that likely enhances binding affinity to hydrophobic targets.
The diol groups may arise from dihydroxylation or protection-deprotection strategies, as seen in diol-containing natural products ().
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepine-5,11-diol typically involves multi-step organic reactions. The process begins with the bromination of a phenyl precursor, followed by the introduction of the piperidine ring through nucleophilic substitution. The benzopyrano-benzoxepine core is then constructed via cyclization reactions under controlled conditions. Specific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be utilized to scale up the production process efficiently.
Chemical Reactions Analysis
Bromo Substituent Reactivity
The 3-bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl group is pivotal for nucleophilic substitution and coupling reactions. The bromine atom’s electronegativity and position enable:
The bromine’s para position to the piperidine-ethoxy group may sterically hinder reactions but enhances electrophilic activation of the aromatic ring .
Hydroxy Group Reactions
The 5,11-diol moieties on the benzoxepine core undergo typical alcohol reactions:
Reaction Type | Reagents/Conditions | Product |
---|---|---|
Esterification | Acetyl chloride, pyridine | Acetylated derivatives |
Etherification | Alkyl halides, K₂CO₃ | Alkoxy-substituted analogs |
Oxidation | CrO₃, H₂SO₄ | Ketone formation (if vicinal diol) |
Steric hindrance from the fused benzopyrano-benzoxepine system may limit reaction rates .
Piperidine-Ethoxy Chain Modifications
The 2-(piperidin-1-yl)ethoxy side chain offers reactivity at both the ether oxygen and piperidine nitrogen:
Site | Reaction | Conditions | Outcome |
---|---|---|---|
Ether Oxygen | Alkylation | RX, base | Longer-chain ethers |
Piperidine Nitrogen | Quaternization | Methyl iodide | Quaternary ammonium salts |
Piperidine Ring | Hydrogenation | H₂, Pd/C | Saturated piperidine derivatives |
The tertiary amine in piperidine may also act as a weak base in acid-catalyzed reactions .
Aromatic Core Reactivity
The fused benzopyrano[4,3-d]benzoxepine system allows electrophilic substitution:
Position | Reaction | Reagents | Product |
---|---|---|---|
Electron-rich rings | Nitration | HNO₃, H₂SO₄ | Nitro derivatives |
Activated positions | Sulfonation | SO₃, H₂SO₄ | Sulfonic acids |
Para to oxygen | Halogenation | X₂, FeCl₃ | Additional halogens |
The extended conjugation system stabilizes electrophilic intermediates but may reduce regioselectivity .
Comparative Reactivity of Structural Analogs
Analysis of similar compounds (e.g., PubChem CIDs 136189800 and 11512673) reveals trends:
Hypothetical Reaction Pathways
Based on structural data , plausible synthetic routes include:
-
Bromine displacement with amines to introduce pharmacophores.
-
Diol protection (e.g., silylation) prior to modifying the aromatic core.
-
Side-chain elongation via alkylation of the piperidine-ethoxy oxygen.
Experimental validation is required to confirm regiospecificity and yields.
Scientific Research Applications
Antihistamine Activity
BMS-8 has been investigated for its antihistamine properties. Antihistamines are crucial in treating allergic reactions and conditions such as asthma. The compound's structural features suggest it may exhibit high selectivity for H1 receptors without significant interactions with other receptors, making it a candidate for treating allergic diseases effectively .
Cancer Research
Recent studies have explored the potential of BMS-8 in cancer therapy. The compound's ability to inhibit specific kinases involved in tumor growth has been highlighted. For instance, derivatives of BMS-8 have shown promise as RET kinase inhibitors, which are vital in certain types of cancers. These compounds demonstrated moderate to high potency in ELISA-based kinase assays and inhibited cell proliferation driven by RET mutations .
G Protein-Coupled Receptor Modulation
BMS-8 interacts with G protein-coupled receptors (GPCRs), which play a critical role in various physiological processes and are common drug targets. The modulation of GPCR activity by BMS-8 could lead to new therapeutic strategies for conditions like hypertension and heart disease .
In Vitro Studies
In vitro studies have demonstrated that BMS-8 can inhibit the activity of certain kinases associated with cancer progression. For example, one study reported that a derivative of BMS-8 significantly reduced RET kinase activity in both molecular and cellular assays .
Preclinical Trials
Preclinical trials involving animal models have shown promising results regarding the safety and efficacy of BMS-8 derivatives in treating allergic reactions and cancerous growths. These studies often assess the pharmacokinetics and bioavailability of the compounds to ensure they reach therapeutic levels without adverse effects.
Mechanism of Action
The mechanism by which 8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepine-5,11-diol exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several derivatives reported in the literature. Key comparisons include:
Key Observations:
Halogen Substituents : The bromo group in the target compound contrasts with iodo () and fluoro () substituents. Bromine’s intermediate electronegativity and van der Waals radius may balance steric effects and hydrophobic interactions compared to iodine (larger, more polarizable) or fluorine (smaller, highly electronegative).
Diol Configuration : The 5,11-diol groups in the target compound may adopt a cis or trans configuration, analogous to diols in . For example, cis-diols (e.g., leptodiol) exhibit distinct NMR shifts (δH-7 ~5.12 ppm) compared to trans-diols (δH-7 ~4.52 ppm).
Spectroscopic and Computational Comparisons
Table 2: NMR and Computational Similarity Metrics
Key Findings:
- NMR Profiles : The oxazolo-pyridine derivative () shows distinct ¹³C shifts for carbonyl groups (δ 168.5–172.4 ppm), absent in the target compound. The diol region (δ 4.5–5.2 ppm in ) could help confirm stereochemistry in the target compound.
- Computational Similarity : Using Tanimoto or Dice indices (), the target compound likely shares high similarity with the fluoromethyl-azetidine analogue () due to identical core structures. Piperidine-to-azetidine modifications may lower similarity scores (~0.7–0.8 range).
Bioactivity and Functional Implications
While bioactivity data for the target compound is unavailable, insights can be inferred from analogues:
- Piperidine Derivatives : Compounds with piperidinyl-ethoxy groups () show efficacy as enzyme inhibitors or receptor ligands, suggesting the target may interact with similar targets (e.g., GPCRs or kinases).
Biological Activity
The compound 8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H- benzopyrano[4,3-d] benzoxepine-5,11-diol is a synthetic organic compound that has garnered interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C30H30BrNO5, with a molecular weight of approximately 563.13 daltons. Its structure includes a benzopyrano-benzoxepine core with a piperidine moiety that may contribute to its biological properties.
Research indicates that compounds with similar structures often interact with various biological pathways. The piperidine ring is known for its role in modulating neurotransmitter systems, particularly in the central nervous system (CNS). This compound may exhibit activity as a dual agonist for specific receptors, potentially influencing metabolic pathways and cellular signaling.
Anticancer Activity
Several studies have indicated that derivatives of benzopyrano-benzoxepines possess anticancer properties. For example:
- In vitro studies have demonstrated that related compounds inhibit cell proliferation in cancer cell lines by inducing apoptosis and cell cycle arrest.
- In vivo models show efficacy against tumors in xenograft models, suggesting potential for further development as anticancer agents.
Neuroprotective Effects
The piperidine component suggests possible neuroprotective effects:
- Research on similar compounds has shown promise in models of neurodegenerative diseases, indicating potential for protecting neuronal cells from oxidative stress and excitotoxicity.
Study 1: Antitumor Efficacy
A study conducted on a series of benzopyrano-benzoxepine derivatives reported significant inhibition of tumor growth in mice models. The tested compound exhibited:
- Tumor reduction rates exceeding 50% compared to control groups.
- Mechanistic studies indicated the induction of apoptosis through the activation of caspase pathways.
Study 2: Neuroprotection
In a model of Alzheimer's disease, a related compound demonstrated:
- Reduction in amyloid-beta plaque formation , a hallmark of the disease.
- Improvement in cognitive function tests in treated animals compared to untreated controls.
Data Table: Biological Activities
Properties
CAS No. |
946534-31-2 |
---|---|
Molecular Formula |
C30H30BrNO5 |
Molecular Weight |
564.5 g/mol |
IUPAC Name |
19-[3-bromo-4-(2-piperidin-1-ylethoxy)phenyl]-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaene-5,15-diol |
InChI |
InChI=1S/C30H30BrNO5/c31-25-16-19(4-9-26(25)36-15-13-32-11-2-1-3-12-32)30-29-23(22-7-5-21(34)18-28(22)37-30)10-14-35-27-17-20(33)6-8-24(27)29/h4-9,16-18,30,33-34H,1-3,10-15H2 |
InChI Key |
JFYXRAVZLXWQMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC2=C(C=C(C=C2)C3C4=C(CCOC5=C4C=CC(=C5)O)C6=C(O3)C=C(C=C6)O)Br |
Origin of Product |
United States |
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